

4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1H-pyrazole-3-carboxylic acid

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An In-depth Technical Guide on the Crystal Structure Analysis of **4-Chloro-1H-pyrazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid** ($C_4H_3ClN_2O_2$), a molecule of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, a comparison with a structurally related compound, detailed experimental protocols, and visualizations of its experimental workflow and intermolecular interactions.

Data Presentation

The quantitative data for **4-Chloro-1H-pyrazole-3-carboxylic acid** has been determined by X-ray crystallography. A summary of the key crystallographic parameters is provided in Table 1. This data is crucial for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for **4-Chloro-1H-pyrazole-3-carboxylic acid**^{[1][2]}

Parameter	Value
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂
Formula Weight	146.53 g/mol
Crystal System	Monoclinic
Space Group	C2/c (No. 15)
a	25.4370(17) Å
b	6.9155(5) Å
c	13.0629(7) Å
β	110.558(6)°
Volume (V)	2151.6(3) Å ³
Z	16
Temperature (T)	293 K
Rgt(F)	0.0552
wRref(F ²)	0.2177

For comparative purposes, the crystallographic data of the related compound 4-Chloro-1H-pyrazole is presented in Table 2. This comparison highlights the influence of the carboxylic acid group on the crystal packing and unit cell dimensions.

Table 2: Comparative Crystal Data for 4-Chloro-1H-pyrazole[3][4][5]

Parameter	4-Chloro-1H-pyrazole-3-carboxylic acid	4-Chloro-1H-pyrazole
Chemical Formula	C ₄ H ₃ ClN ₂ O ₂	C ₃ H ₃ ClN ₂
Crystal System	Monoclinic	Orthorhombic
Space Group	C2/c	Pnma
a	25.4370(17) Å	14.9122(10) Å
b	6.9155(5) Å	17.6410(9) Å
c	13.0629(7) Å	4.9878(3) Å
β	110.558(6)°	90°
Volume (V)	2151.6(3) Å ³	1312.13(14) Å ³
Temperature (T)	293 K	170 K

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

Synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid[1]

The synthesis of the title compound begins with 1H-pyrazole-3-carboxylic acid. A solution of 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) is prepared in acetic acid. To this solution, a chlorinating agent is added dropwise with stirring at 40°C in an oil bath over a period of 15 minutes. The reaction mixture is then stirred at 40°C for 5 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The resulting residue is treated with ice-water (150 ml) and filtered. The collected solid is dried to yield **4-chloro-1H-pyrazole-3-carboxylic acid** as a white solid.

Crystallization[1]

Single crystals of **4-Chloro-1H-pyrazole-3-carboxylic acid** suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixed solvent

system of ethyl acetate and methanol.

X-ray Diffraction Analysis

While a detailed experimental protocol for the X-ray diffraction is not available in the provided search results, a general procedure can be outlined. A suitable single crystal is mounted on a diffractometer. The data is collected at a specified temperature (293 K for this compound) using a specific radiation source (e.g., Mo K α). The collected data is then processed, and the structure is solved and refined using appropriate software. For 4-chloro-1H-pyrazole, data was collected at a low temperature of 170 K to prevent sublimation of the crystal when exposed to X-rays.[4][5]

Visualizations

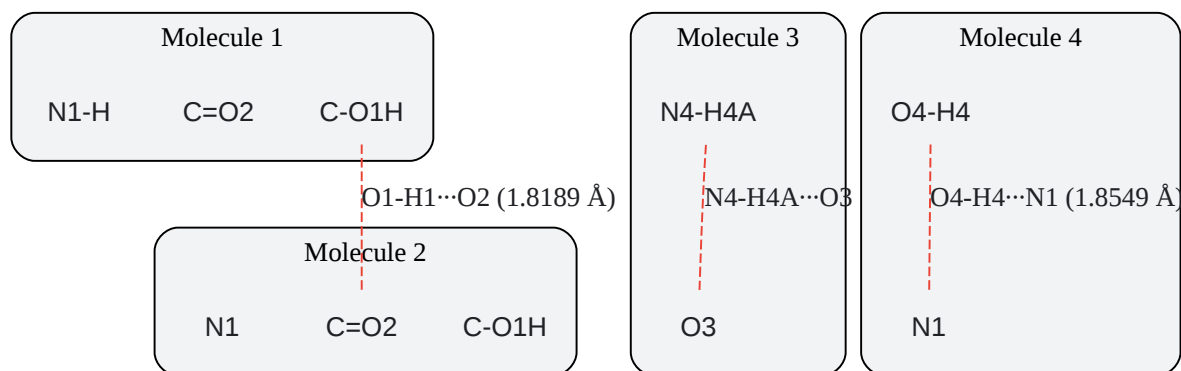
The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid**.



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Figure 1: Experimental workflow for the synthesis and crystal structure analysis of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

The crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid** features notable intermolecular hydrogen bonding interactions that play a crucial role in the packing of the molecules in the solid state.[1] These interactions involve the carboxylic acid and pyrazole functional groups.



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Figure 2: Key intermolecular hydrogen bonding interactions in the crystal structure of **4-Chloro-1H-pyrazole-3-carboxylic acid**.

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- To cite this document: BenchChem. [4-Chloro-1H-pyrazole-3-carboxylic acid crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179483#4-chloro-1h-pyrazole-3-carboxylic-acid-crystal-structure-analysis]

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